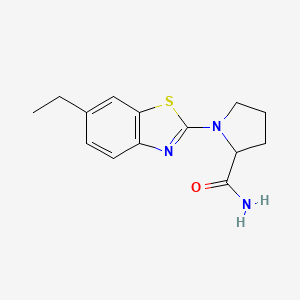

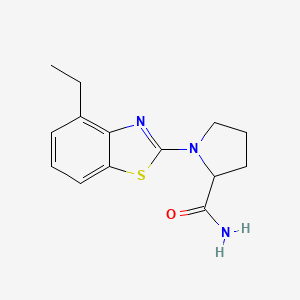

1-(6-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(6-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide” is a compound that belongs to the class of organic compounds known as proline and derivatives . These are compounds containing proline or a derivative thereof resulting from the reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .

作用機序

Target of Action

The primary targets of benzothiazole derivatives, such as 1-(6-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide, are often enzymes involved in critical biological processes. For instance, benzothiazole derivatives have been reported to inhibit enzymes like dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase . These enzymes play crucial roles in various biochemical pathways, and their inhibition can lead to significant changes in cellular functions.

Mode of Action

The compound interacts with its targets, primarily through enzyme inhibition. The exact mechanism of interaction may vary depending on the specific target. For instance, it may bind to the active site of the enzyme, preventing the substrate from interacting with the enzyme. Alternatively, it may bind to an allosteric site, changing the enzyme’s conformation and reducing its activity .

Biochemical Pathways

The inhibition of these enzymes affects various biochemical pathways. For example, the inhibition of DNA gyrase prevents DNA replication, while the inhibition of dihydroorotase disrupts pyrimidine synthesis. Similarly, the inhibition of MurB affects peptidoglycan synthesis, which is crucial for bacterial cell wall formation . These disruptions in biochemical pathways can lead to the death of bacterial cells, making benzothiazole derivatives potent antibacterial agents.

Result of Action

The result of the compound’s action is the inhibition of critical biochemical pathways in bacterial cells, leading to their death. This makes benzothiazole derivatives effective antibacterial agents. For instance, some benzothiazole derivatives have shown comparable activity to standard drugs like streptomycin and ampicillin against Pseudomonas aeruginosa and Escherichia coli .

実験室実験の利点と制限

1-(6-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide has several advantages as a tool for scientific research. It is relatively easy to synthesize, it is stable in aqueous solutions, and it is non-toxic. However, it is not as potent as some other compounds, and its effects may be difficult to measure in laboratory experiments.

将来の方向性

For the study of 1-(6-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide include further research into its mechanism of action and its effects on biochemical and physiological processes. Additionally, more research could be done to explore the potential uses of this compound in drug development and to identify possible side effects. Further research could also be done to explore the potential of this compound as an inhibitor of enzyme activity, as well as its potential applications in biochemistry, physiology, and pharmacology.

合成法

The synthesis of 1-(6-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is achieved through a reaction between 6-ethyl-1,3-benzothiazol-2-amine and ethyl chloroformate. In this reaction, the amine group of the benzothiazole ring system is protonated and then reacts with the ethyl chloroformate to form the carboxamide group. The reaction is carried out in an aqueous medium at room temperature and is catalyzed by an acidic catalyst such as hydrochloric acid.

科学的研究の応用

1-(6-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide has been used in various scientific research fields, including biochemistry, physiology, and pharmacology. In biochemistry, it has been used as a tool to study the structure and function of proteins, as well as in the development of new drugs. In physiology, it has been used to study the effects of drugs on the body, as well as in the development of new drugs. In pharmacology, it has been used to study the mechanisms of drug action, as well as in the development of new drugs.

特性

IUPAC Name |

1-(6-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-2-9-5-6-10-12(8-9)19-14(16-10)17-7-3-4-11(17)13(15)18/h5-6,8,11H,2-4,7H2,1H3,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKJANLRVVZNIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)N3CCCC3C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-phenyl-2-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2-azaspiro[3.3]heptane](/img/structure/B6444545.png)

![N-[1-(3-cyanopyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444550.png)

![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine](/img/structure/B6444558.png)

![N-{2'-oxo-[1,3'-bipiperidine]-3-yl}cyclopropanesulfonamide](/img/structure/B6444571.png)

![1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-4-ol](/img/structure/B6444578.png)

![3-chloro-4-({1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6444582.png)

![N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444592.png)

![4-(4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6444633.png)

![1-ethyl-4-[4-({1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B6444640.png)

![1-ethyl-4-[4-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B6444664.png)